6-(Thiophen-3-yl)-7H-purine
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Overview
Description
6-(Thiophen-3-yl)-9H-purine is a heterocyclic compound that combines the structural features of thiophene and purine Thiophene is a five-membered ring containing sulfur, while purine is a fused bicyclic system consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-9H-purine can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with purine precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene moiety . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of 6-(Thiophen-3-yl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
6-(Thiophen-3-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Mechanism of Action
The mechanism of action of 6-(Thiophen-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiophene ring can interact with various molecular targets, while the purine moiety can mimic natural nucleotides, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, used in various applications including pharmaceuticals and materials science.
Purine: A fused bicyclic system, a key component of nucleotides and nucleic acids.
Thienothiophene: An annulated ring of two thiophene rings, used in optoelectronic devices.
Uniqueness
6-(Thiophen-3-yl)-9H-purine is unique due to its combination of thiophene and purine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
918537-12-9 |
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Molecular Formula |
C9H6N4S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
6-thiophen-3-yl-7H-purine |
InChI |
InChI=1S/C9H6N4S/c1-2-14-3-6(1)7-8-9(12-4-10-7)13-5-11-8/h1-5H,(H,10,11,12,13) |
InChI Key |
HNWRZHRRVBORIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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